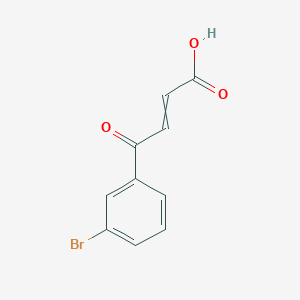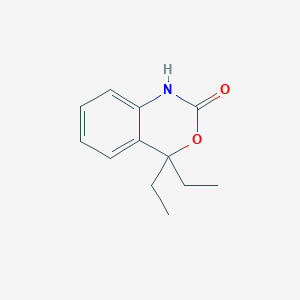
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
描述
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and yields the desired heterocycle under mild reaction conditions. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and purity.
化学反应分析
Types of Reactions: 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Formation of oxazinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted oxazines depending on the reagents used
科学研究应用
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe and in drug discovery.
Medicine: Explored for its anticancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of materials with specific electronic and thermal properties.
作用机制
The mechanism of action of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine proteases like human leukocyte elastase, which plays a role in tissue degeneration . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
相似化合物的比较
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in their substituents and oxidation states.
Dihydroquinoxalinones: Similar in terms of their
属性
CAS 编号 |
850198-45-7 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
4,4-diethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-12(4-2)9-7-5-6-8-10(9)13-11(14)15-12/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
OHZZXZLXHIEZBD-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=CC=CC=C2NC(=O)O1)CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)
![N-[(Hex-5-en-1-yl)(propan-2-yl)carbamoyl]-3-methyl-L-valine](/img/structure/B8679361.png)
![4-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B8679368.png)
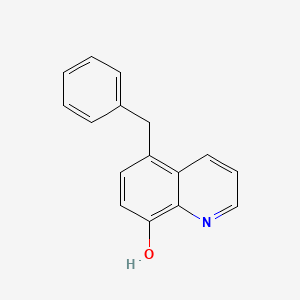
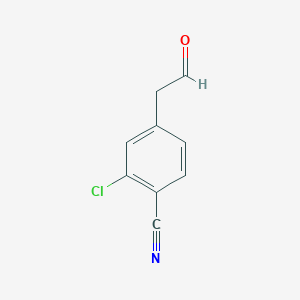
![N-[4-(pyrazol-3-yl)-phenyl]-formamide](/img/structure/B8679380.png)
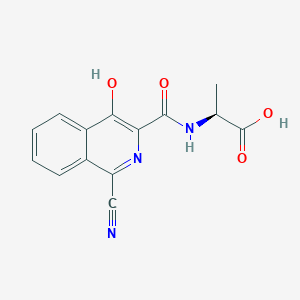
![Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)

